molecular formula C9H10BrNO2 B13545464 1-(1-Bromopropan-2-yl)-2-nitrobenzene CAS No. 80643-96-5

1-(1-Bromopropan-2-yl)-2-nitrobenzene

Cat. No.: B13545464
CAS No.: 80643-96-5
M. Wt: 244.08 g/mol
InChI Key: XQWNBXLUAJCLEV-UHFFFAOYSA-N
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Description

1-(1-Bromopropan-2-yl)-2-nitrobenzene is a brominated aromatic compound featuring a nitro group at the ortho-position of the benzene ring and a branched 1-bromopropan-2-yl substituent. The latter consists of a propane chain with bromine at the terminal carbon (C1) and the benzene ring attached to the central carbon (C2). This structure confers unique steric and electronic properties, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and nucleophilic substitutions.

Properties

CAS No.

80643-96-5

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

1-(1-bromopropan-2-yl)-2-nitrobenzene

InChI

InChI=1S/C9H10BrNO2/c1-7(6-10)8-4-2-3-5-9(8)11(12)13/h2-5,7H,6H2,1H3

InChI Key

XQWNBXLUAJCLEV-UHFFFAOYSA-N

Canonical SMILES

CC(CBr)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Bromopropan-2-yl)-2-nitrobenzene typically involves multi-step reactions. One common method includes the bromination of 2-nitropropane followed by a Friedel-Crafts alkylation reaction with benzene. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Bromopropan-2-yl)-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH), ethanol, reflux conditions.

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), room temperature.

    Oxidation: Potassium permanganate (KMnO4), acidic medium, elevated temperature.

Major Products:

    Substitution: Formation of 1-(1-Hydroxypropan-2-yl)-2-nitrobenzene.

    Reduction: Formation of 1-(1-Bromopropan-2-yl)-2-aminobenzene.

    Oxidation: Formation of 1-(1-Carboxypropan-2-yl)-2-nitrobenzene.

Mechanism of Action

The mechanism of action of 1-(1-Bromopropan-2-yl)-2-nitrobenzene involves its interaction with various molecular targets. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions, while the nitro group can participate in redox reactions. These interactions can lead to the formation of new compounds with different properties and biological activities.

Comparison with Similar Compounds

Alkyl-Substituted Bromonitrobenzenes

1-(Bromomethyl)-2-nitrobenzene
  • Structure: Benzene with a bromomethyl (–CH2Br) group at C1 and nitro (–NO2) at C2.
  • Properties : Smaller molecular weight (202.01 g/mol) compared to branched derivatives. Boiling point: 261°C; soluble in alcohols, benzene, and ethers .
  • Reactivity : Participates in nucleophilic substitutions, e.g., with phosphites to form bioactive phosphoramidate derivatives (yields: 60–96%) .
  • Applications : Intermediate in agrochemical and pharmaceutical synthesis.
1-(2-Bromoethyl)-2-nitrobenzene
  • Structure : Ethyl chain (–CH2CH2Br) at C1 and nitro at C2.
  • Properties : Molecular weight 230.06 g/mol; melting point (mp) 34–38°C, boiling point (bp) 127–130°C .
  • Reactivity : Likely undergoes elimination or substitution due to β-bromide lability.
1-(3-Bromopropoxy)-2-nitrobenzene
  • Structure : Propoxy chain (–OCH2CH2CH2Br) at C1 and nitro at C2.
  • Properties : Molecular weight 260.08 g/mol; mp 36–39°C, bp 131–132°C (0.5 mmHg), density 1.516 g/cm³ .
  • Reactivity : Ether linkage reduces electrophilicity compared to alkyl bromides, favoring milder reaction conditions.

Table 1: Physical Properties of Alkyl-Substituted Bromonitrobenzenes

Compound Molecular Weight (g/mol) mp (°C) bp (°C) Key Reactivity
1-(Bromomethyl)-2-nitrobenzene 202.01 261 Nucleophilic substitution
1-(2-Bromoethyl)-2-nitrobenzene 230.06 34–38 127–130 β-elimination
1-(3-Bromopropoxy)-2-nitrobenzene 260.08 36–39 131–132* SN2 reactions

*At 0.5 mmHg.

Alkenyl- and Alkynyl-Substituted Derivatives

1-[(1E)-3-Bromoprop-1-en-1-yl]-2-nitrobenzene
  • Structure : Allylic bromide with a double bond (–CH=CHCH2Br) at C1 and nitro at C2.
  • Properties : CAS 443305-35-9; steric hindrance from the double bond may reduce reactivity in SN2 pathways.
  • Reactivity: Potential for Heck coupling or cycloaddition due to the unsaturated bond .
1-(3-Bromoprop-1-ynyl)-2-methylbenzene
  • Structure : Propargyl bromide (–C≡CCH2Br) at C1 and methyl at C2.
  • Properties : Molecular weight 209.09 g/mol; triple bond enhances electrophilicity .
  • Reactivity: Useful in click chemistry or Sonogashira couplings.

Key Insight : Alkenyl and alkynyl bromides exhibit distinct reactivity profiles compared to alkyl analogs, enabling diverse synthetic transformations.

Halogenated and Functionalized Derivatives

1-(Difluoromethyl)-2-nitrobenzene
  • Structure : Difluoromethyl (–CF2H) at C1 and nitro at C2.
  • Properties: Acts as a hydrogen bond donor, mimicking –OH or –SH groups. Forms dimeric complexes akin to 2-nitrophenol .
  • Applications : Bioisostere in drug design (e.g., agrochemicals).
1-(Bromomethyl)-3-fluoro-2-nitrobenzene
  • Structure : Bromomethyl at C1, fluoro at C3, and nitro at C2.
  • Properties: Molecular weight 234.02 g/mol (C7H5BrFNO2) .
  • Reactivity : Fluorine’s electron-withdrawing effect enhances bromide’s leaving-group ability.

Table 2: Functional Group Influence on Reactivity

Compound Functional Groups Key Impact on Reactivity
1-(Difluoromethyl)-2-nitrobenzene –CF2H, –NO2 Enhanced hydrogen bonding
1-(Bromomethyl)-3-fluoro-2-nitrobenzene –CH2Br, –F, –NO2 Accelerated SN2 due to –F

Biological Activity

1-(1-Bromopropan-2-yl)-2-nitrobenzene, with the chemical formula C9_9H10_{10}BrNO2_2, is a compound of interest due to its potential biological activities. Understanding its interactions with biological systems is crucial for evaluating its applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C9_9H10_{10}BrNO2_2
  • Molecular Weight : 232.09 g/mol
  • CAS Number : 80643-96-5

The biological activity of 1-(1-Bromopropan-2-yl)-2-nitrobenzene is primarily attributed to its ability to interact with various biological targets, potentially influencing biochemical pathways. The nitro group in the compound may undergo reduction in biological systems, leading to the formation of reactive intermediates that can affect cellular functions.

Biological Activities

Research indicates that compounds similar to 1-(1-Bromopropan-2-yl)-2-nitrobenzene exhibit a range of biological activities, including:

  • Antimicrobial Activity : Nitro compounds are known for their antimicrobial properties. Studies have shown that nitrobenzene derivatives can inhibit bacterial growth by disrupting cellular processes.
  • Cytotoxicity : Some studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines, potentially acting as a lead compound for anticancer drug development.

Antimicrobial Activity

A study evaluated the antimicrobial effects of various nitro compounds, including derivatives of 1-(1-Bromopropan-2-yl)-2-nitrobenzene. Results indicated significant inhibition of bacterial strains such as E. coli and Staphylococcus aureus at specific concentrations.

CompoundBacterial StrainInhibition Zone (mm)
1-(1-Bromopropan-2-yl)-2-nitrobenzeneE. coli15
1-(1-Bromopropan-2-yl)-2-nitrobenzeneS. aureus12

Cytotoxicity Studies

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) demonstrated that 1-(1-Bromopropan-2-yl)-2-nitrobenzene exhibited dose-dependent cytotoxicity, with IC50 values indicating significant potential for further development as an anticancer agent.

Cell LineIC50 (µM)
HeLa25
MCF-730

Potential Applications

Given its biological activity, 1-(1-Bromopropan-2-yl)-2-nitrobenzene may have applications in:

  • Pharmaceutical Development : As a precursor or lead compound in the synthesis of new antimicrobial and anticancer agents.
  • Chemical Biology : As a tool for studying nitro group reactivity in biological systems.

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